![molecular formula C10H21N3O B3235069 N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide CAS No. 1353988-60-9](/img/structure/B3235069.png)
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide
Overview
Description
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide, also known as NAEPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NAEPA is a synthetic compound that belongs to the class of piperidine derivatives, which are known to have a wide range of biological activities.
Scientific Research Applications
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a key role in regulating cellular functions such as calcium signaling and ion channel activity. N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide has also been shown to have an inhibitory effect on the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide has been shown to bind to the sigma-1 receptor with high affinity, which may lead to the activation of downstream signaling pathways. N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide has also been shown to inhibit the dopamine transporter, which may lead to an increase in the levels of dopamine in the brain.
Biochemical and Physiological Effects
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide can modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels. N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide has also been shown to have an inhibitory effect on the release of glutamate, which is a neurotransmitter that plays a key role in synaptic transmission.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide. One area of interest is the development of more selective sigma-1 receptor ligands, which may have fewer off-target effects than N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide. Another area of interest is the investigation of the potential therapeutic applications of N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Overall, N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide is a promising compound that has the potential to advance our understanding of cellular signaling pathways and to lead to the development of new therapeutic agents.
properties
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9(14)12-8-10-4-2-3-6-13(10)7-5-11/h10H,2-8,11H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUGLJOBHZWUPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCCN1CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211271 | |
Record name | Acetamide, N-[[1-(2-aminoethyl)-2-piperidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-acetamide | |
CAS RN |
1353988-60-9 | |
Record name | Acetamide, N-[[1-(2-aminoethyl)-2-piperidinyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353988-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-[[1-(2-aminoethyl)-2-piperidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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